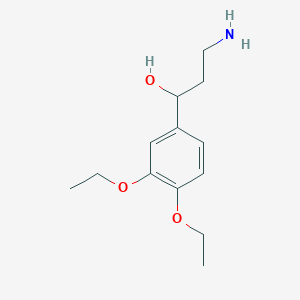

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is a chemical compound . It can be used as a reactant to synthesize β-amino alcohol, which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .

Synthesis Analysis

The synthesis of “this compound” involves the use of 3-(3,4-Dimethoxyphenyl)-L-alanine as a reactant . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and MS . The exact structure can be found in the MOL file .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and are subject to various factors . Detailed information about these reactions can be found in the referenced materials .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 396.7±42.0 °C and its density is predicted to be 1.079±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The pKa is predicted to be 14.88±0.10 .科学的研究の応用

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored, utilizing Candida antarctica lipase A (CAL-A) as a biocatalyst. This research highlighted the potential of 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol derivatives in asymmetric synthesis, specifically in the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Corrosion Inhibition

Compounds in the series of 1,3-di-amino-propan-2-ol, including derivatives similar to this compound, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These tertiary amines, namely DMP and DEAP, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Poly(ether imine) Dendrimers in Biological Applications

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers were found to be non-toxic, indicating their potential utility in biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Aminochalcones and Antioxidant Activity

The synthesis and evaluation of 2'-aminochalcone derivatives have been conducted, revealing their potential as antioxidants. These compounds, including derivatives structurally related to this compound, exhibited promising antioxidant activities in in vitro tests (Sulpizio, Roller, Giester, & Rompel, 2016).

Synthesis of Cyclic Polyamines

The synthesis of cyclic polyamines using an enzymatic approach, starting from compounds like 3-amino-propan-1-ol, highlights the broad potential of amino alcohols as substrates in the production of multifunctional polycationic polyamines (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

特性

IUPAC Name |

3-amino-1-(3,4-diethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYOYUKLVDMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CCN)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)